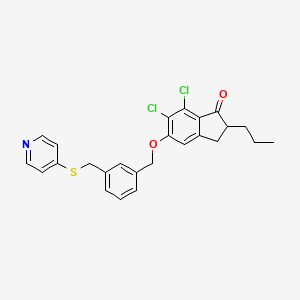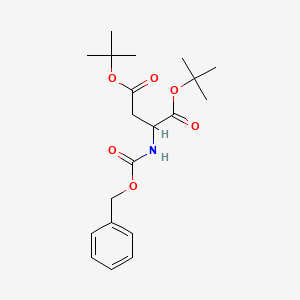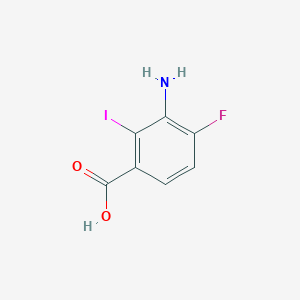![molecular formula C29H24O2 B14772055 1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol](/img/structure/B14772055.png)
1,1'-Diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is a complex organic compound characterized by its unique spirobiindane skeleton This compound is notable for its C2-symmetry, strong rigidity, high stability, and ease of modification
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol typically involves the construction of the spiro skeleton. One common method is the enantioselective synthesis from bisphenol A or bisphenol C. The reaction mechanism often involves the formation of a spiro intermediate, followed by further modifications to achieve the desired product .
Industrial Production Methods
Industrial production of this compound is challenging due to the need for high enantioselectivity and purity. Current methods often require laborious synthetic and resolution steps, limiting large-scale production. advancements in asymmetric catalytic synthesis have shown promise in improving the efficiency and scalability of production .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying molecular interactions and biological pathways.
Medicine: Research is ongoing into its potential therapeutic applications, including drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of 1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol involves its interaction with specific molecular targets. The compound’s spirobiindane skeleton allows it to bind selectively to certain enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’,3,3’-Tetrahydro-1,1’-spirobi[1H-indene]-7,7’-diol (SPINOL): Another compound with a spirobiindane skeleton, used as a chiral ligand in asymmetric synthesis.
5,5’-Dimethoxy-3,3’-spirobi[1,2-dihydroindene]: A similar compound with methoxy groups, used in various chemical applications.
Uniqueness
1,1’-Diphenyl-3,3’-spirobi[1,2-dihydroindene]-4,4’-diol is unique due to its specific structural features, including the diphenyl groups and the diol functionality. These characteristics confer distinct chemical properties and reactivity, making it a valuable compound in both research and industrial applications .
Eigenschaften
Molekularformel |
C29H24O2 |
|---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
1,1'-diphenyl-3,3'-spirobi[1,2-dihydroindene]-4,4'-diol |
InChI |
InChI=1S/C29H24O2/c30-25-15-7-13-21-23(19-9-3-1-4-10-19)17-29(27(21)25)18-24(20-11-5-2-6-12-20)22-14-8-16-26(31)28(22)29/h1-16,23-24,30-31H,17-18H2 |
InChI-Schlüssel |
IKWOFXPBYGOCRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C(C13CC(C4=C3C(=CC=C4)O)C5=CC=CC=C5)C(=CC=C2)O)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(S)-2-methyl-N-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-ylpropane-2-sulfinamide](/img/structure/B14771990.png)

![[(3R,4R)-3,4-dimethylpyrrolidin-3-yl]methanol](/img/structure/B14771996.png)





![[(4aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-yl] (2S)-2-methylbutanoate](/img/structure/B14772021.png)

![N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]acetamide](/img/structure/B14772025.png)

